molecular formula C11H21N3 B13251089 [3-(1H-Imidazol-1-yl)propyl](3-methylbutan-2-yl)amine

[3-(1H-Imidazol-1-yl)propyl](3-methylbutan-2-yl)amine

Cat. No.: B13251089
M. Wt: 195.30 g/mol
InChI Key: DXNOCTDOORZIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Imidazol-1-yl)propylamine is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol . This compound features an imidazole ring attached to a propyl chain, which is further connected to a 3-methylbutan-2-yl amine group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of 1H-imidazole with 3-chloropropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 3-methylbutan-2-yl chloride in the presence of a base to yield the final product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-(1H-Imidazol-1-yl)propylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, potentially inhibiting their activity. The amine group can interact with various receptors, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-1-yl)propylamine is unique due to its specific combination of an imidazole ring and a branched alkyl amine group. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methylbutan-2-amine

InChI

InChI=1S/C11H21N3/c1-10(2)11(3)13-5-4-7-14-8-6-12-9-14/h6,8-11,13H,4-5,7H2,1-3H3

InChI Key

DXNOCTDOORZIRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCCN1C=CN=C1

Origin of Product

United States

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